molecular formula C10H14N2 B1458818 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine CAS No. 1803588-21-7

1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine

Cat. No.: B1458818
CAS No.: 1803588-21-7
M. Wt: 162.23 g/mol
InChI Key: HIJYDESWTDPRNF-SECBINFHSA-N
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Description

1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine is a chemical compound with the molecular formula C10H14N2 It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as the use of metal-free catalysts or green chemistry approaches may be explored to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its

Properties

IUPAC Name

[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYDESWTDPRNF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
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1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
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1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 5
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine
Reactant of Route 6
1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine

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